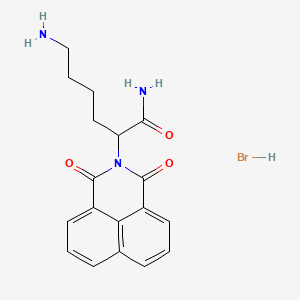
alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benz(de)isoquinoline core, an acetamide group, and an aminobutyl side chain. The monohydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 1,8-naphthalic anhydride with an appropriate amine to form the isoquinoline core. This intermediate is then reacted with 4-aminobutylamine under controlled conditions to introduce the aminobutyl side chain. The final step involves the formation of the monohydrobromide salt by reacting the free base with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to produce the compound at an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthalimide: Shares a similar core structure but lacks the aminobutyl side chain.
Mitonafide: A related compound with anticancer properties but different side chains and functional groups.
Naphthalene-1,8-dicarboximide: Another structurally related compound used in various chemical applications.
Uniqueness
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide is unique due to its specific combination of functional groups and structural features. The presence of the aminobutyl side chain and the monohydrobromide salt form enhances its solubility, stability, and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
81254-02-6 |
|---|---|
Formule moléculaire |
C18H20BrN3O3 |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
6-amino-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide;hydrobromide |
InChI |
InChI=1S/C18H19N3O3.BrH/c19-10-2-1-9-14(16(20)22)21-17(23)12-7-3-5-11-6-4-8-13(15(11)12)18(21)24;/h3-8,14H,1-2,9-10,19H2,(H2,20,22);1H |
Clé InChI |
YWNHJSCTUNHAGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C(CCCCN)C(=O)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


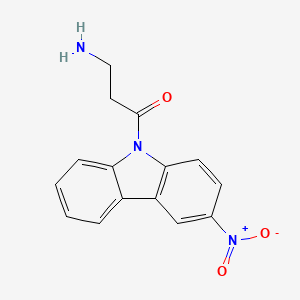
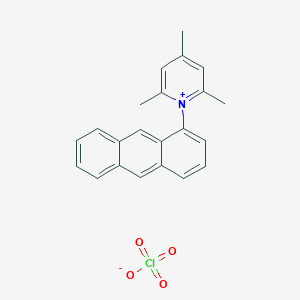

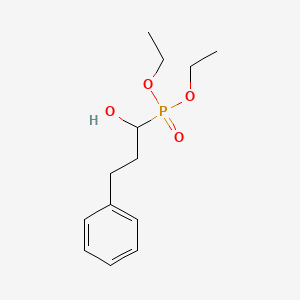
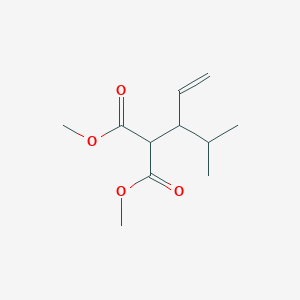


![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)

![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
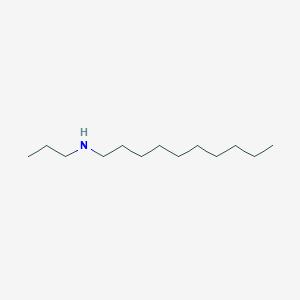

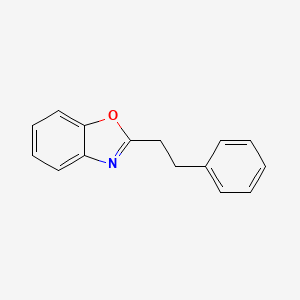
![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
